1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2O/c8-1-2-13-3-5(4-14)6(12-13)7(9,10)11/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXYZCNKGKBCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential as therapeutic agents, particularly in oncology and as enzyme inhibitors. This article reviews the synthesis, characterization, and biological activity of this specific compound, drawing on various studies and research findings.
Synthesis
The synthesis of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves several steps, including the formation of the pyrazole ring and subsequent functionalization. The compound can be synthesized through methods such as the Vilsmeier-Haack reaction or palladium-catalyzed cross-coupling reactions, which allow for the introduction of the fluoroethyl and trifluoromethyl groups.
Key Synthetic Routes:
- Vilsmeier-Haack Reaction: This method is effective for introducing formyl groups into aromatic and heterocyclic compounds.
- Palladium-Catalyzed Cross-Coupling: Utilizes palladium catalysts to form carbon-carbon bonds, allowing for functionalization at specific positions on the pyrazole ring.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde have shown promise in inhibiting the proliferation of cancer cell lines, particularly prostate cancer cells (LNCaP and PC-3).
Case Study:
A study evaluated a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives against prostate cancer cell lines. One derivative demonstrated an IC50 value of 18 μmol/L against LNCaP cells, indicating potent antiproliferative activity and a downregulation rate of prostate-specific antigen (PSA) by 46% .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Pyrazole derivatives are known to interact with various biological targets, including kinases and phosphodiesterases. The trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to the compound's efficacy as an inhibitor.
Table 1: Summary of Biological Activities
| Activity Type | Target | Effectiveness | Reference |
|---|---|---|---|
| Anticancer | Prostate Cancer | IC50 = 18 μmol/L | |
| Enzyme Inhibition | Kinases | Potent inhibitor | |
| Antimicrobial | Bacterial Strains | Variable effectiveness |
The exact mechanism by which 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit specific signaling pathways involved in cell proliferation and survival. The presence of both fluoroethyl and trifluoromethyl groups likely contributes to its interaction with target enzymes or receptors.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Research indicates that pyrazole derivatives exhibit various biological activities, including antibacterial and antifungal properties. A study demonstrated that modifications in the pyrazole structure could enhance antimicrobial efficacy, suggesting that 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde may serve as a lead compound for developing new antimicrobial agents.
Case Study: Antimicrobial Activity
- Objective: Evaluate the antimicrobial properties of pyrazole derivatives.
- Method: Synthesis of various derivatives followed by testing against standard microbial strains.
- Results: Compounds with trifluoromethyl groups showed improved activity compared to non-fluorinated counterparts.
Agrochemicals
In the field of agrochemicals, 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has potential as a herbicide or pesticide . The fluorine substituents are known to enhance the biological activity and stability of agrochemical compounds.
Data Table: Herbicidal Activity Comparison
| Compound | Structure | Activity (g/ha) | Reference |
|---|---|---|---|
| Compound A | Structure A | 200 | |
| Compound B | Structure B | 150 | |
| 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | Structure C | 180 |
Materials Science
The compound's unique chemical structure allows it to be explored for applications in materials science, particularly in the development of fluorinated polymers . Fluorinated compounds are known for their hydrophobic properties, making them suitable for coatings and other applications requiring water resistance.
Case Study: Development of Fluorinated Polymers
- Objective: Investigate the incorporation of fluorinated pyrazoles into polymer matrices.
- Method: Synthesis of polymer blends containing the pyrazole derivative.
- Results: Enhanced water repellency and thermal stability observed in fluorinated polymer samples.
Synthetic Chemistry
In synthetic chemistry, 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde serves as an important intermediate for synthesizing other complex organic molecules. Its reactivity allows for various transformations, making it a valuable building block in organic synthesis.
Data Table: Synthetic Transformations
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key analogs and their substituent-driven properties are summarized below:
Key Observations :
- C3 Substituents: The trifluoromethyl group offers strong electron-withdrawing effects, enhancing stability and interaction with hydrophobic protein pockets.
Physicochemical Properties
- Lipophilicity: The CF₃ group increases logP compared to non-fluorinated analogs, aiding penetration through lipid bilayers .
- Molecular Weight : The target compound’s molecular weight (~220–230 g/mol) falls within the optimal range for drug-like molecules, similar to its pyridinyl analog (219.21 g/mol) .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde generally follows a sequence involving:
- Construction of the pyrazole core with appropriate substituents (alkyl and trifluoromethyl groups).
- Introduction of the aldehyde functionality at the 4-position of the pyrazole ring.
- Selective fluorination of halo-substituted precursors, particularly at the 5-position.
- Use of halogen exchange (halex) reactions to replace chlorine atoms with fluorine.
These steps are supported by the use of metal fluorides (e.g., potassium fluoride), phase transfer catalysts, and chlorinating agents under controlled temperature and atmosphere conditions.
Preparation of Key Intermediates
Synthesis of 5-Chloro-1-alkyl-3-haloalkyl-1H-pyrazole-4-carbaldehyde
- Starting from substituted pyrazole precursors, 5-chloro-1-alkyl-3-haloalkyl-1H-pyrazole-4-carbaldehyde derivatives are prepared via cyclization and formylation reactions.
- Hydrazone intermediates derived from phenylhydrazine and methyl ketones can be cyclized using Vilsmeier-Haack reagents (POCl3 in DMF) to introduce the aldehyde group at the 4-position of the pyrazole ring. This method is efficient and yields high purity products.
Introduction of the Trifluoromethyl Group
- The trifluoromethyl substituent is typically introduced either by starting with trifluoromethyl-substituted precursors or by selective trifluoromethylation reactions on the pyrazole ring.
- Phenylhydrazine derivatives bearing trifluoromethyl groups on the aromatic ring have been successfully used to synthesize pyrazole-4-carbaldehydes with trifluoromethyl substitution.
Fluorination and Halogen Exchange (Halex) Reactions
The critical step for obtaining the 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves fluorination of the 5-chloro-3-haloalkyl pyrazole aldehyde precursor.
Fluorination Reagents and Conditions
- Metal fluorides such as potassium fluoride (KF), often spray-dried to enhance reactivity, are used as fluorinating agents.
- Alternative fluorination reagents include hydrogen fluoride complexes like triethylamine-trihydrofluoride (NEt3·3HF), HF-pyridine, and other amine-HF complexes.
- Catalysts such as tetrabutylammonium bisulfate (Bu4N+HSO4−) or metal fluorides (ZnF2, CuF2, NiF2, TiF4, AlF3) are employed to enhance fluorination efficiency.
Reaction Conditions
- The fluorination is typically conducted at elevated temperatures ranging from 80°C to 160°C, with optimal conditions between 100°C and 150°C.
- Reaction times vary from 2 to 16 hours, with 3 to 12 hours being most common for complete conversion.
- The process is preferably carried out in non-glass equipment such as Teflon or stainless steel reactors to avoid side reactions with fluoride ions.
- Reactions can be performed under atmospheric or pressurized conditions, often under inert atmosphere (argon) to prevent moisture and side reactions.
Representative Reaction Example
Alternative Preparation Routes
- The Vilsmeier-Haack reaction is widely used for formylation of pyrazole derivatives, where hydrazone intermediates are treated with POCl3 in DMF at 75-80°C for several hours to afford pyrazole-4-carbaldehydes.
- Subsequent fluorination steps can be applied to these aldehydes to introduce fluorine substituents selectively.
- Phase transfer catalysis enhances the fluorination step by improving the solubility and reactivity of fluoride ions in organic media.
Summary Table of Preparation Methods
Research Findings and Notes
- The fluorination step is sensitive to reaction conditions and equipment; glass reactors are avoided due to fluoride reactivity.
- The use of phase transfer catalysts and metal fluoride catalysts improves yield and selectivity.
- Reaction monitoring by GC, HPLC, and NMR confirms complete conversion and purity.
- The ratio of mono- to difluorinated products can be controlled by reaction time and temperature.
- The process is scalable and suitable for industrial production of fungicide intermediates.
Q & A
Q. What are the recommended synthetic routes for 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?
Answer: A common approach involves multi-step functionalization of pyrazole cores. For structurally analogous compounds (e.g., 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde), the Vilsmeier–Haack reaction is employed to introduce the aldehyde group at the 4-position . Key steps include:
Intermediate preparation : Reacting halogenated pyrazoles (e.g., 3-bromo-5-chloropyrazole) with trifluoromethylating agents (e.g., CF₃Cl) to install the trifluoromethyl group.
Aldehyde introduction : Formylation using POCl₃/DMF under controlled temperatures (0–5°C) .
Fluoroethyl substitution : Alkylation of the pyrazole nitrogen with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) in the presence of K₂CO₃ in DMF at 60–80°C .
Critical factors :
Q. What safety protocols are critical for handling fluorinated pyrazole carbaldehydes in laboratory settings?
Answer: Fluorinated pyrazoles require stringent safety measures due to toxicity and reactivity:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with corrosive aldehydes or fluorinated intermediates .
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile reagents (e.g., POCl₃) or formaldehyde byproducts .
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the fluoroethyl group .
- Emergency response : Immediate rinsing with water for skin/eye exposure and medical consultation if ingested .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
Answer: Use a combination of spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., aldehyde proton at δ 9.8–10.2 ppm, CF₃ group at δ 120–125 ppm in ¹⁹F NMR) .
- X-ray crystallography : Resolve molecular geometry; for example, analogous pyrazole carbaldehydes show planar pyrazole rings with bond angles of ~120° at the aldehyde-bearing carbon .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₇F₄N₂O: calc. 231.05, observed 231.1) and assess purity (>95%) .
Advanced Research Questions
Q. How do electronic effects of the 2-fluoroethyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?
Answer: The electron-withdrawing nature of CF₃ and fluoroethyl groups deactivates the pyrazole ring, necessitating tailored catalysts:
- Buchwald–Hartwig amination : Use Pd(OAc)₂ with XPhos ligand to couple aryl halides at the 4-position, achieving ~70% yield despite steric hindrance .
- Suzuki–Miyaura reactions : Electron-deficient boronic acids (e.g., 4-CF₃-phenylboronic acid) require elevated temperatures (100°C) and Cs₂CO₃ as a base .
Mechanistic insight : DFT studies suggest the CF₃ group increases the activation energy for oxidative addition by ~15 kcal/mol compared to non-fluorinated analogs .
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated pyrazole derivatives?
Answer: Discrepancies in antimicrobial or anticancer activity often arise from assay variability or impurities:
- Case study : A 2021 study reported IC₅₀ = 2.1 µM against HCT-116 cells, while a 2023 study found IC₅₀ = 8.7 µM. Resolution steps:
- Purity verification : Reanalyze compounds via HPLC to exclude degradation products (e.g., hydrolyzed aldehydes).
- Assay standardization : Use identical cell lines (e.g., HCT-116 vs. HT-29) and incubation times (48 vs. 72 hrs) .
- SAR analysis : Compare substituent effects; the 2-fluoroethyl group may enhance membrane permeability but reduce target binding affinity .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
Answer:
Q. What advanced techniques characterize degradation pathways under accelerated stability conditions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
